

dabrafenib clinical dosing guidelines pediatric adult patients

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Dabrafenib

CAS No.: 1195765-45-7

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Adult Dosing Guidelines

The standard adult dose for all indications is **150 mg orally twice daily** (approximately 12 hours apart) [1] [2]. Dosing is based on the specific indication and confirmation of a BRAF V600 mutation.

Indication	Therapy Type	Recommended Dosage	Treatment Duration
Unresectable/Metastatic Melanoma [1] [2]	Single-agent (BRAF V600E) or Combination with Trametinib (BRAF V600E/K)	150 mg twice daily	Until disease progression, unacceptable toxicity, or for up to 1 year in adjuvant setting [1].
Metastatic NSCLC [1] (BRAF V600E)	Combination with Trametinib	150 mg twice daily	Until disease progression or unacceptable toxicity [1].
Anaplastic Thyroid Cancer [1] [3] (BRAF V600E)	Combination with Trametinib	150 mg twice daily	Until disease progression or unacceptable toxicity [1].

Indication	Therapy Type	Recommended Dosage	Treatment Duration
Unresectable/Metastatic Solid Tumors [1] (BRAF V600E)	Combination with Trametinib	150 mg twice daily	Until disease progression or unacceptable toxicity [1].

Pediatric Dosing Guidelines

Dosing for pediatric patients (1 year and older) is based on body weight and the formulation used [1] [2].

Body Weight	Capsule Dosage (Twice Daily)	Tablet for Oral Suspension Dosage (Twice Daily)
8-9 kg	Use tablet form recommended	20 mg [1]
10-13 kg	Use tablet form recommended	30 mg [1]
14-17 kg	Use tablet form recommended	40 mg [1]
18-21 kg	Use tablet form recommended	50 mg [1]
22-25 kg	Use tablet form recommended	60 mg [1]
26-29 kg	Use tablet form recommended	70 mg [1]
30-33 kg	Use tablet form recommended	80 mg [1]
34-37 kg	Use tablet form recommended	90 mg [1]
38-41 kg	Use tablet form recommended	100 mg [1]
42-45 kg	Use tablet form recommended	110 mg [1]
46-50 kg	Use tablet form recommended	130 mg [1]
26-37 kg	75 mg [1]	90 mg [1]

Body Weight	Capsule Dosage (Twice Daily)	Tablet for Oral Suspension Dosage (Twice Daily)
38-50 kg	100 mg [1]	100 mg (38-41 kg) to 130 mg (46-50 kg) [1]
≥51 kg	150 mg [1] [2]	150 mg [1] [2]

Indications for Pediatrics:

- **Low-Grade Glioma (LGG):** For BRAF V600E mutation-positive LGG requiring systemic therapy, used in combination with trametinib [1] [3].
- **Solid Tumors:** For unresectable or metastatic BRAF V600E mutation-positive solid tumors that have progressed after prior treatment, used in combination with trametinib [1].

Experimental Protocol for Clinical Administration

1. Patient Selection and Pre-treatment Biomarker Testing

- **Confirm BRAF Mutation Status:** Prior to initiation, confirm the presence of a BRAF V600E or V600K mutation in tumor specimens using an FDA-approved test [1] [3]. This is a critical step as **dabrafenib** is not indicated for wild-type BRAF tumors.
- **Limitation of Use:** Note that **dabrafenib** is not indicated for the treatment of colorectal cancer due to intrinsic resistance to BRAF monotherapy [2] [4].

2. Dosage Calculation and Administration

- **Determine Regimen:** Decide between monotherapy or combination therapy based on indication and mutation type. For most indications outside of single-agent melanoma, combination with trametinib is standard [5] [6].
- **Calculate Dose:** For adults, use the fixed 150 mg dose. For pediatrics, calculate the dose precisely based on body weight and selected formulation according to the tables above [1] [2].
- **Administer Orally:**
 - **Capsules:** Swallow whole on an empty stomach (at least 1 hour before or 2 hours after a meal). Do not open, crush, or break the capsule [7].
 - **Tablets for Oral Suspension:** Do not swallow whole. Mix in water to form a suspension, stir gently, and administer within 30 minutes. Also take on an empty stomach [7].

3. Manage Dose Adjustments for Adverse Reactions Dose modifications are required for managing adverse drug reactions. The following protocol outlines a step-wise reduction strategy [1] [2].

For Adults (Starting dose 150 mg BID):

- **First Dose Reduction:** 100 mg twice daily
- **Second Dose Reduction:** 75 mg twice daily
- **Third Dose Reduction:** 50 mg twice daily
- **Permanently discontinue** if unable to tolerate 50 mg twice daily [1] [2].

Dosage Modification Protocol for Specific Adverse Events:

- **Febrile Reactions:**
 - For fever of 100.4°F to 104°F (38°C to 40°C) without complications: Hold **dabrafenib** until fever resolves, then resume at the same or a reduced dose.
 - For fever >104°F (>40°C) or complicated by hypotension, dehydration, or renal failure: Hold until resolved for 24 hours, then resume at a lower dose or permanently discontinue [2].
- **Symptomatic Cardiomyopathy:** Hold therapy if absolute decrease in LVEF is >20% from baseline and below the institutional lower limit of normal (LLN). Resume at the same dose only after LVEF recovers to ≥LLN and the absolute decrease from baseline is ≤10% [2].
- **Uveitis:** For severe uveitis, hold therapy for up to 6 weeks. If improved, resume at a reduced dose. Permanently discontinue if Grade 2 or higher uveitis persists for more than 6 weeks [2].
- **Other Intolerable Grade 2 or Grade 3 Adverse Reactions:** Hold therapy until the event improves to Grade 1 or less, then resume at a reduced dose. For Grade 4 events, hold until improvement to Grade 1 or less, then resume at a reduced dose or permanently discontinue [2].

Mechanism of Action and Pathway Diagram

Dabrafenib is a reversible and selective ATP-competitive inhibitor of BRAF kinase. It primarily targets the oncogenic BRAF V600E mutant protein, which constitutively activates the MAPK signaling pathway, leading to uncontrolled cell proliferation and survival [4]. In clinical practice, it is almost always used in combination with the MEK inhibitor trametinib. This dual blockade provides a more comprehensive and potent inhibition of the MAPK pathway, leading to improved efficacy and delaying the onset of resistance commonly seen with BRAF inhibitor monotherapy [5] [6].

The following diagram illustrates the RAS/RAF/MEK/ERK (MAPK) signaling pathway and the mechanism of action for **dabrafenib** and trametinib.

MAPK Signaling Pathway and Drug Inhibition Mechanism



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Key Considerations for Clinical Research

- **Resistance Mechanisms:** Be aware that tumors can develop resistance to BRAF inhibitors through various mechanisms, including reactivation of the MAPK pathway. Research into next-generation inhibitors and combination strategies targeting resistance is ongoing [5].
- **Role of Monotherapy:** While combination therapy is standard, BRAF inhibitor monotherapy remains an area of research interest. Some studies in pediatric low-grade glioma have shown that monotherapy can be effective and well-tolerated, offering a potential option in specific contexts [8].
- **Product Availability: Dabrafenib** is available in two formulations to facilitate accurate dosing across age and weight ranges: capsules (50 mg, 75 mg) and tablets for oral suspension (10 mg) [2].

I hope these detailed application notes and protocols are helpful for your research and development work. Should you require further information on specific clinical trial data or pharmacokinetic properties, please feel free to ask.

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To cite this document: Smolecule. [dabrafenib clinical dosing guidelines pediatric adult patients].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548809#dabrafenib-clinical-dosing-guidelines-pediatric-adult-patients>]

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